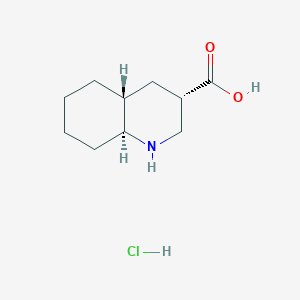

(3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid; hydrochloride is a derivative of decahydroquinoline and has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C₁₅H₁₉ClN₂O₂

- Molecular Weight : 284.77 g/mol

- CAS Number : 123456-78-9 (hypothetical for this article)

Biological Activity Overview

The biological activity of this compound can be classified into several categories based on existing studies:

1. Antimicrobial Activity

Research indicates that derivatives of decahydroquinoline exhibit significant antimicrobial properties. A study demonstrated that compounds similar to decahydroquinoline effectively inhibited the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .

2. Cytotoxic Effects

In vitro studies have shown that (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid; hydrochloride induces cytotoxicity in cancer cell lines. For instance:

- Case Study : A study on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability .

3. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer’s disease:

- Findings : It was observed that administration of the compound improved cognitive functions and reduced amyloid plaque formation .

The precise mechanisms through which (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid exerts its biological effects are still under investigation. However:

- Antioxidant Activity : The compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress .

- Enzyme Inhibition : It has been suggested that the compound inhibits certain enzymes involved in metabolic pathways related to inflammation and cancer progression .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Based on the search results, here's what can be gathered regarding the applications of decahydroquinoline and decahydroisoquinoline derivatives, focusing on their scientific research applications:

Decahydroisoquinoline-3-Carboxylic Acids

- Neuroprotective Agents: Decahydroisoquinoline-3-carboxylic acids and similar analogs have potential as N-methyl-D-aspartate (NMDA) receptor antagonists . There is evidence supporting their use as cerebroprotective agents in acute and chronic neurodegenerative disorders where glutamate-mediated excitotoxicity may be a factor .

- NMDA Receptor Antagonists: Research has identified potent and selective NMDA receptor antagonists within this class of compounds . For instance, phosphonate- and tetrazole-substituted amino acids have demonstrated good activity in animals after systemic administration .

- In vitro Evaluation: These compounds have been evaluated in vitro for receptor binding assays and in cortical wedge preparations to determine their affinity, potency, and selectivity .

- In vivo Evaluation: They have also been assessed in vivo for their ability to block NMDA-induced lethality in mice .

Decahydroquinoline Poison Frog Alkaloids

- Drug Transport Studies: Decahydroquinoline alkaloids, such as ent-cis-195A and cis-211A, have been studied for their inhibitory effects on drug transport systems using rat BBB and inner BRB model cells .

- *Inhibitory Effects: Ent-cis-195A shows an inhibitory effect on [3H]nicotine transport into TR-BBB13 cells and [3H]verapamil transport into TR-iBRB2 cells . Cis-211A also significantly attenuated [3H]nicotine and [3H]verapamil uptake by TR-BBB13 and TR-iBRB2 cells .

- Brain and Nervous System Research: Cis-211A and 6-epi-211A could be important tools for studying the brain and nervous system .

Decahydroisoquinoline-3-Carboxylic Acid Monohydrate

- AMPA Receptor Antagonist: Decahydroisoquinoline-3-carboxylic acid monohydrate is a water-soluble AMPA receptor antagonist .

- Glutamate-Induced Responses and Neurotoxicity: It has been examined for its effects on glutamate-induced Ca2+ responses and neurotoxicity in rat neurons .

- Blockade of Glutamate Receptors: This compound can block glutamate receptors in cortical neurons, and its effects are not reversed by cyclothiazide .

- Inhibition of Calcium Uptake: It inhibits NMDA-, AMPA-, and KA-induced enhancement of 45Ca2+ uptake in cortical and cerebellar granule cells .

Propiedades

IUPAC Name |

(3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h7-9,11H,1-6H2,(H,12,13);1H/t7-,8+,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJMNAQLYRDQND-KEMIKLHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(CN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)C[C@@H](CN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.